molecular formula C8H13NO2 B2393803 1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2154722-30-0

1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2393803
CAS No.: 2154722-30-0
M. Wt: 155.197
InChI Key: XEGMAULXVVBXBB-ZETCQYMHSA-N
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Description

1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO2 It is characterized by the presence of a methoxypyrrolidine ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methoxypyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the prop-2-en-1-one moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond.

    3-Methoxypyrrolidine: Lacks the prop-2-en-1-one moiety.

    Propargyl bromide: Used as a starting material in the synthesis of 1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one.

Uniqueness

This compound is unique due to its specific combination of a methoxypyrrolidine ring and a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(3S)-3-methoxypyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGMAULXVVBXBB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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